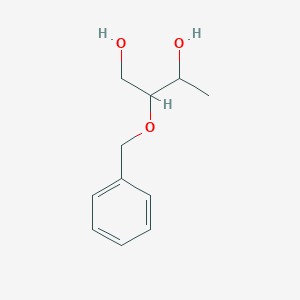

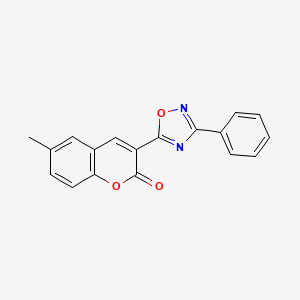

![molecular formula C15H16N4S B2784539 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852375-29-2](/img/structure/B2784539.png)

6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Characterization

Several studies have synthesized and characterized triazolo[4,3-b]pyridazine derivatives, highlighting their structural and electronic properties. For example, Sallam et al. (2021) synthesized triazolo-pyridazine derivatives, analyzing their crystal structure and employing density functional theory (DFT) calculations for a deeper understanding of their molecular properties (Sallam et al., 2021). These compounds have shown potential in various biological applications due to their considerable properties.

Pharmaceutical Applications

Triazolo[4,3-b]pyridazine derivatives have been evaluated for their potential in treating various health conditions. For instance, Bindu et al. (2019) discovered that certain triazolo-pyridazine-6-yl-substituted piperazines exhibit significant anti-diabetic effects through DPP-4 inhibition and insulinotropic activities (Bindu et al., 2019). Moreover, compounds synthesized by Gyoten et al. (2003) showed both antihistaminic activity and an inhibitory effect on eosinophil infiltration, suggesting a therapeutic potential for allergic conditions (Gyoten et al., 2003).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral potentials of triazolo[4,3-b]pyridazine derivatives have been explored. Deeb et al. (2015) synthesized new derivatives and found promising inhibitory activity against various microorganisms, including Micrococcus luteus and Escherichia coli (Deeb et al., 2015). Additionally, Shamroukh and Ali (2008) reported on compounds with significant activity against hepatitis A virus, highlighting the antiviral capabilities of these molecules (Shamroukh & Ali, 2008).

Agricultural Applications

The role of triazolo[4,3-b]pyridazine derivatives in agriculture, particularly as agrochemicals, has been documented. Sallam et al. (2022) synthesized a novel pyridazine derivative with potential applications in agriculture, including as a fungicide against Fusarium oxysporum, demonstrating the compound's utility beyond pharmaceuticals (Sallam et al., 2022).

High-energy Materials

Research by Chen et al. (2021) explored the use of [1,2,4]triazolo[4,3-b]pyridazine as a building block for creating high-energy materials with low sensitivity, indicating its potential in materials science and engineering applications (Chen et al., 2021).

properties

IUPAC Name |

3-(4-methylphenyl)-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4S/c1-10(2)20-14-9-8-13-16-17-15(19(13)18-14)12-6-4-11(3)5-7-12/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCFFADNAAATAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

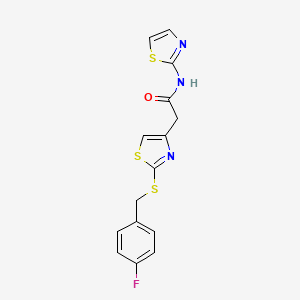

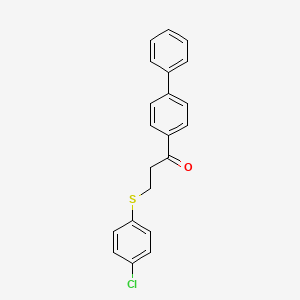

![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B2784457.png)

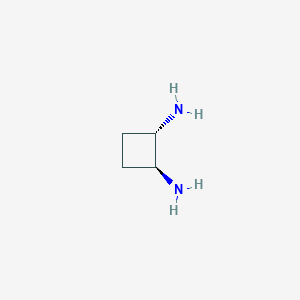

![3-acetyl-N-[cyano(2-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B2784462.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2784470.png)

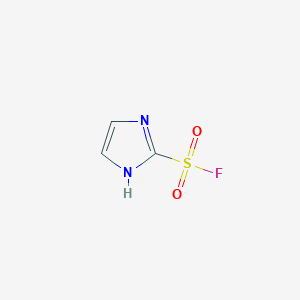

![3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-2-ylpropanamide](/img/structure/B2784474.png)

![N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2784479.png)